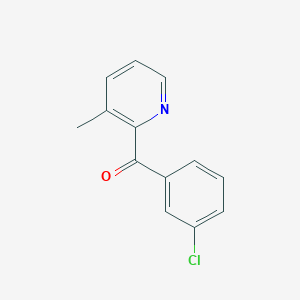

2-(3-Chlorobenzoyl)-3-methylpyridine

説明

BenchChem offers high-quality 2-(3-Chlorobenzoyl)-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorobenzoyl)-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-chlorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXMNXIGVILDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2-(3-Chlorobenzoyl)-3-methylpyridine

Abstract: This technical guide provides a comprehensive overview of 2-(3-Chlorobenzoyl)-3-methylpyridine, a substituted benzoylpyridine of significant interest to the chemical and pharmaceutical sciences. This document details the compound's chemical identity, including its definitive CAS Number, and presents a thorough analysis of its physicochemical properties. A validated, step-by-step synthetic protocol is provided, complete with a mechanistic discussion and a workflow visualization. Furthermore, this guide explores the potential applications of this molecule, grounded in structure-activity relationships, and outlines essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific aryl ketone.

Core Compound Identification and Properties

2-(3-Chlorobenzoyl)-3-methylpyridine, also known by its IUPAC name (3-Chlorophenyl)(3-methylpyridin-2-yl)methanone, is a distinct chemical entity within the broader class of diaryl ketones. The presence of a pyridine ring, a chlorinated phenyl ring, and a ketone linker forms a scaffold with significant potential for chemical modification and biological activity.

The definitive Chemical Abstracts Service (CAS) number for this compound is 1187171-06-7 [1][2]. This identifier is crucial for unambiguous database searching and regulatory compliance.

Physicochemical Data

The fundamental properties of 2-(3-Chlorobenzoyl)-3-methylpyridine are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature control, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 1187171-06-7 | [1][2] |

| Molecular Formula | C₁₃H₁₀ClNO | [1][3] |

| Molecular Weight | 231.68 g/mol | [1][3] |

| IUPAC Name | (3-Chlorophenyl)(3-methylpyridin-2-yl)methanone | [1] |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| SMILES | CC1=C(C(=O)C2=CC=CC(=C2)Cl)N=CC=C1 | [3] |

| InChI Key | Not available | N/A |

Synthesis Protocol: Weinreb Ketone Synthesis

The synthesis of unsymmetrical ketones like 2-(3-Chlorobenzoyl)-3-methylpyridine requires a strategy that prevents over-addition of the organometallic reagent. The Weinreb-Nahm ketone synthesis is a superior method for this purpose, as it proceeds through a stable chelated intermediate, thereby avoiding the formation of tertiary alcohols that can occur with more reactive acylating agents like acid chlorides.[4][5] This protocol outlines the synthesis via the formation of a Weinreb-Nahm amide intermediate.

Rationale for Synthetic Choice

Direct Friedel-Crafts acylation of 3-methylpyridine with 3-chlorobenzoyl chloride is generally not a viable route.[6][7][8][9] Pyridine's nitrogen atom acts as a Lewis base, which would be preferentially complexed by the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution and potentially catalyzing undesired side reactions.

The Weinreb synthesis circumvents this issue by first preparing a stable amide intermediate from the pyridine carboxylic acid, which is then reacted with a suitable organometallic reagent. This two-step process offers high selectivity and yield.[4][5][10]

Experimental Workflow

The overall synthetic strategy is depicted below, starting from 3-methyl-2-pyridinecarboxylic acid.

Caption: Proposed Weinreb synthesis workflow for 2-(3-Chlorobenzoyl)-3-methylpyridine.

Step-by-Step Methodology

Stage 1: Synthesis of N-methoxy-N,3-dimethylpicolinamide (Weinreb-Nahm Amide)

-

Acid Chloride Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methyl-2-pyridinecarboxylic acid (1.0 eq). Add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.

-

Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear. The formation of the acyl chloride is now complete.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.5 eq) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Re-dissolve the crude 3-methylpicolinoyl chloride in anhydrous DCM and add it dropwise to the hydroxylamine solution.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water. Extract the product with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Weinreb-Nahm amide. Purify by flash column chromatography if necessary.

Stage 2: Synthesis of 2-(3-Chlorobenzoyl)-3-methylpyridine

-

Grignard Reaction: Dissolve the purified Weinreb-Nahm amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of 3-chlorophenylmagnesium bromide (1.5 eq) in THF dropwise via syringe.

-

Stir the reaction at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction proceeds via a stable chelated intermediate, preventing over-addition.[4][10]

-

Work-up and Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(3-Chlorobenzoyl)-3-methylpyridine.

Potential Applications and Research Context

The 2-(3-Chlorobenzoyl)-3-methylpyridine scaffold is a member of the diaryl ketone family, which is prevalent in medicinal chemistry. The pyridine ring is a common feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[11][12] The benzoyl moiety, particularly with halogen substitutions, is also a key pharmacophore in many drug classes.

-

Enzyme Inhibition: Aromatic ketones, including chalcones and related structures, are known to exhibit a wide range of pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.[13] These activities often stem from their ability to inhibit key enzymes in cellular pathways.

-

CNS-Active Agents: The benzoyl-heterocycle motif is found in compounds with activity on the central nervous system. For instance, fluorobenzoyl-containing compounds have been investigated for their hypotensive and neurological activities.[14]

-

Synthetic Building Block: As a functionalized ketone, this compound serves as a versatile intermediate. The ketone can be a handle for further chemical transformations, such as reduction to an alcohol, conversion to an olefin via a Wittig reaction, or reductive amination to introduce new nitrogen-containing functional groups. This makes it a valuable precursor for creating libraries of related compounds for drug discovery screening.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1187171-06-7 is not publicly available, data from closely related isomers and precursors can be used to establish a reliable safety profile. The primary hazards are associated with irritation and acute toxicity if ingested or inhaled.

-

Hazard Classification (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure skin is not exposed.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If fine powders are generated, use an appropriate particulate respirator.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from strong oxidizing agents.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

2-(3-Chlorobenzoyl)-3-methylpyridine (CAS: 1187171-06-7) is a valuable chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is reliably achieved through a Weinreb-Nahm protocol, which offers high regioselectivity and yield by avoiding the pitfalls of classical acylation methods on pyridine rings. The inherent structural motifs suggest potential biological activity, making it an attractive target for further investigation and derivatization in drug discovery programs. Adherence to strict safety protocols is essential when handling this compound and the reagents required for its synthesis.

References

-

Iodine–NH4OAc mediated regioselective synthesis of 2-aroyl-3-arylimidazo[1,2-a]pyridines from 1,3-diaryl-prop-2-en-1-ones. Royal Society of Chemistry. [Link]

-

(3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Pharmaffiliates. [Link]

-

Synthetic strategies in development of 3-aroylimidazo[1,2-a]pyridines and 2-aroylimidazo[1,2-a]pyridines: A decade update. ResearchGate. [Link]

-

Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]

-

Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride and Its Ester Acid Chloride. [Link]

-

Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate. ResearchGate. [Link]

-

Rhodium-Catalyzed Synthesis of 2-Aroylpyrimidines via Cascade Heteropolyene Rearrangement. PubMed. [Link]

-

Multiple Additions of Organometallic Reagents to Acyl Compounds. Saskatchewan Open Education Resources. [Link]

-

Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

Upgrading ketone synthesis direct from carboxylic acids and organohalides. National Center for Biotechnology Information. [Link]

-

Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Wiley Online Library. [Link]

-

Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

-

Organometallic Addition to Aldehydes and Ketones. YouTube. [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. National Center for Biotechnology Information. [Link]

-

Pharmacological studies on 3-[gamma-(p-fluorobenzoyl)propyl]-2,3,4,4a,5,6-hexahydro-1-(H)-pyrazino (1,2-a) quinoline (compound 69/183). Part I: Hypotensive activity. PubMed. [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. 1187171-06-7|(3-Chlorophenyl)(3-methylpyridin-2-yl)methanone|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

- 11. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 12. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 13. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological studies on 3-[gamma-(p-fluorobenzoyl)propyl]-2,3,4,4a,5,6-hexahydro-1-(H)-pyrazino (1,2-a) quinoline (compound 69/183). Part I: Hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(3-Chlorobenzoyl)-3-methylpyridine: A Turbo-Grignard and Weinreb Amide Mediated Pathway

Executive Summary

The compound 2-(3-Chlorobenzoyl)-3-methylpyridine (CAS: 1187171-06-7) is a highly valued diaryl ketone building block utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. Constructing the C-C bond between an electron-deficient pyridine ring and a substituted benzoyl moiety presents a distinct synthetic challenge. Traditional Friedel-Crafts acylation is fundamentally incompatible with the strongly deactivating nature of the pyridine nitrogen.

To bypass these limitations, this technical guide outlines a highly scalable, convergent organometallic pathway. By synergizing Knochel’s "Turbo Grignard" reagent with a Weinreb amide intermediate, we establish a room-temperature, chelation-controlled protocol that eliminates the need for cryogenic infrastructure while strictly preventing over-addition side reactions.

Retrosynthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, safety, and scalability. The synthesis of 2-aroylpyridines traditionally relies on lithium-halogen exchange using n-butyllithium. However, this generates highly reactive 2-lithiopyridine intermediates that require strict cryogenic conditions (-78 °C) to suppress Chichibabin-type additions and ring-opening degradation.

Our optimized protocol relies on two foundational pillars:

I. The Nucleophile: Turbo Grignard Halogen-Metal Exchange Instead of organolithiums, we utilize the isopropylmagnesium chloride–lithium chloride complex (i-PrMgCl·LiCl), known as the Turbo Grignard reagent[2]. Standard Grignard reagents form unreactive polymeric aggregates in solution. The stoichiometric addition of LiCl breaks these aggregates, forming a highly reactive, monomeric bimetallic species[3]. This dramatically increases the kinetic basicity of the reagent, allowing the halogen-metal exchange of 2-bromo-3-methylpyridine to proceed rapidly and cleanly at room temperature.

II. The Electrophile: Weinreb Amide Chelation Control Reacting an organometallic reagent directly with an acid chloride or ester typically leads to over-addition, yielding a tertiary alcohol. To prevent this, 3-chlorobenzoyl chloride is first converted into N-methoxy-N-methyl-3-chlorobenzamide (a Weinreb amide). Upon nucleophilic attack by the pyridyl Grignard reagent, the N-methoxy oxygen coordinates with the magnesium ion. This forms a rigid, five-membered cyclic tetrahedral intermediate that is stable at room temperature. The reaction is effectively "paused" until the addition of aqueous acid collapses the intermediate directly into the target ketone.

Reaction Pathway Visualization

Figure 1: Two-step convergent synthesis of 2-(3-Chlorobenzoyl)-3-methylpyridine via Turbo Grignard.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure reproducibility and high fidelity during scale-up.

Protocol A: Synthesis of N-Methoxy-N-methyl-3-chlorobenzamide

Causality Check: Triethylamine (Et3N) is used in excess to neutralize both the hydrochloride salt of the amine and the HCl gas generated during the nucleophilic acyl substitution.

-

Preparation: Charge a flame-dried round-bottom flask with N,O-dimethylhydroxylamine hydrochloride (1.10 equiv) and anhydrous dichloromethane (DCM, 0.5 M).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add Et3N (2.50 equiv) dropwise. The suspension will transition to a clear solution as the free base is liberated.

-

Acylation: Add 3-chlorobenzoyl chloride (1.00 equiv) dropwise over 15 minutes to control the exothermic reaction.

-

Propagation: Remove the ice bath and stir at room temperature for 2 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The acid chloride should be completely consumed, replaced by a lower-Rf UV-active spot.

-

Workup: Quench with 1M HCl (aq) to remove excess Et3N. Wash the organic layer sequentially with saturated NaHCO3 (aq) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil.

Protocol B: Turbo-Grignard Exchange and Acylation

Causality Check: The use of i-PrMgCl·LiCl allows the metalation of the electron-deficient pyridine ring to occur at room temperature without the risk of nucleophilic attack by the isopropyl group on the pyridine core[2].

-

Metalation: Dissolve 2-bromo-3-methylpyridine (1.00 equiv) in anhydrous THF (0.3 M) under a strict nitrogen atmosphere.

-

Exchange: Add i-PrMgCl·LiCl (1.3 M in THF, 1.10 equiv) dropwise at room temperature. Stir for 2 hours.

-

Validation Checkpoint: To verify complete halogen-metal exchange, withdraw a 0.1 mL aliquot, quench it into a vial containing iodine in THF, and analyze via GC-MS. The presence of 2-iodo-3-methylpyridine confirms successful Grignard formation.

-

Coupling: Cool the reaction mixture to 0 °C. Add a solution of the Weinreb amide from Protocol A (1.05 equiv) in anhydrous THF dropwise.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. The chelated tetrahedral intermediate will safely persist in solution.

-

Hydrolysis & Workup: Cool the flask to 0 °C and carefully quench with 2M HCl (aq). Note: This acidic quench is the mechanistic trigger that breaks the magnesium chelate and collapses the intermediate into the target ketone. Stir for 15 minutes.

-

Isolation: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 2-(3-Chlorobenzoyl)-3-methylpyridine.

Process Analytical Technology (PAT) & Quality Control

To ensure the synthesized API intermediate meets stringent downstream specifications, the isolated product must be validated against the following quantitative analytical profile:

| Analytical Method | Target Parameter | Expected Result | Diagnostic Purpose |

| 1H NMR (400 MHz, CDCl3) | Pyridine α-proton | ~8.50 ppm (dd, 1H) | Confirms the structural integrity of the pyridine ring. |

| 1H NMR (400 MHz, CDCl3) | C3-Methyl group | ~2.45 ppm (s, 3H) | Validates the retention of the methyl substituent. |

| 13C NMR (100 MHz, CDCl3) | Ketone Carbonyl | ~195.0 ppm | Confirms successful C-C bond formation and acylation. |

| LC-MS (ESI+) | Molecular Ion[M+H]+ | m/z 232.0 / 234.0 | Verifies molecular weight (231.68 g/mol ) and characteristic 3:1 chlorine isotope ratio[1]. |

| HPLC (UV 254 nm) | Chromatographic Purity | > 98.0% AUC | Ensures absence of tertiary alcohol over-addition byproducts. |

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(3-Chlorobenzoyl)-3-methylpyridine

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound 2-(3-Chlorobenzoyl)-3-methylpyridine. Drawing upon established principles of medicinal chemistry and pharmacology, we posit that this molecule functions as a non-steroidal anti-inflammatory drug (NSAID) through the inhibition of cyclooxygenase (COX) enzymes. This hypothesis is predicated on the structural analogy to ketoprofen, a well-characterized NSAID.[1][2][3][4][5] This document provides a comprehensive exploration of the proposed mechanism, outlines detailed experimental protocols for its validation, and discusses the potential therapeutic implications for researchers, scientists, and drug development professionals.

Introduction and Structural Rationale

2-(3-Chlorobenzoyl)-3-methylpyridine is a pyridine-containing aromatic ketone. Its chemical architecture bears a striking resemblance to the propionic acid class of NSAIDs, most notably ketoprofen. The core structure of ketoprofen features a benzoyl group attached to a phenyl ring, which is further substituted with a propionic acid moiety. In 2-(3-Chlorobenzoyl)-3-methylpyridine, the phenylpropionic acid portion is replaced by a 3-methylpyridine ring.

This structural parallel forms the cornerstone of our hypothesis. The benzoyl moiety is a common feature in many COX inhibitors, playing a critical role in binding to the active site of the enzyme. The pyridine ring, being a bioisostere of the phenyl ring, is a prevalent scaffold in medicinal chemistry, known to engage in a variety of biological interactions.[6] Therefore, it is reasonable to postulate that 2-(3-Chlorobenzoyl)-3-methylpyridine will exhibit a pharmacological profile analogous to that of ketoprofen, primarily acting as a COX inhibitor.

The Cyclooxygenase (COX) Pathway: The Anticipated Target

The primary mechanism of action for ketoprofen and other NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2][3] Prostaglandins are lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintaining the integrity of the gastrointestinal mucosa.[7][8]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions, such as protecting the stomach lining and maintaining kidney function.[7][8]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[7][8]

Proposed Mechanism of Inhibition

We hypothesize that 2-(3-Chlorobenzoyl)-3-methylpyridine acts as a non-selective inhibitor of both COX-1 and COX-2 . The molecule is expected to bind reversibly to the active site of the COX enzymes, preventing arachidonic acid from entering and being converted into prostaglandin precursors.[1]

The key interactions likely involve:

-

The Benzoyl Group: This portion of the molecule is anticipated to insert into the hydrophobic channel of the COX active site.

-

The 3-Chlorophenyl Moiety: The chlorine atom may engage in halogen bonding or other electrostatic interactions within the active site, potentially influencing the binding affinity and selectivity.

-

The 3-Methylpyridine Ring: The nitrogen atom in the pyridine ring could form hydrogen bonds with amino acid residues in the enzyme's active site, such as arginine or tyrosine, which are crucial for inhibitor binding. The methyl group may contribute to hydrophobic interactions.

The following diagram illustrates the proposed signaling pathway affected by the inhibition of COX enzymes.

Caption: Hypothesized inhibition of COX-1 and COX-2 by 2-(3-Chlorobenzoyl)-3-methylpyridine.

Experimental Validation Protocols

To rigorously test our hypothesis, a series of in vitro and cell-based assays are proposed. These protocols are designed to be self-validating and provide a comprehensive understanding of the compound's mechanism of action.

In Vitro COX Inhibition Assay

This assay will directly measure the ability of 2-(3-Chlorobenzoyl)-3-methylpyridine to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

-

Compound Preparation: Prepare a stock solution of 2-(3-Chlorobenzoyl)-3-methylpyridine in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or a known inhibitor (e.g., ketoprofen) as a positive control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding a solution of HCl.

-

Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Expected Outcome: If the hypothesis is correct, 2-(3-Chlorobenzoyl)-3-methylpyridine will exhibit a dose-dependent inhibition of both COX-1 and COX-2, allowing for the determination of its IC50 values.

The following diagram outlines the experimental workflow for the in vitro COX inhibition assay.

Caption: Experimental workflow for the in vitro COX inhibition assay.

Cell-Based Prostaglandin Production Assay

This assay will assess the compound's ability to inhibit prostaglandin production in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.

Methodology:

-

Cell Culture:

-

For COX-1 activity, use a cell line that constitutively expresses COX-1 (e.g., human platelets or U937 cells).

-

For COX-2 activity, use a cell line where COX-2 expression can be induced (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells).

-

-

COX-2 Induction: For the COX-2 assay, treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) to induce COX-2 expression.

-

Compound Treatment: Treat the cells with varying concentrations of 2-(3-Chlorobenzoyl)-3-methylpyridine or a control inhibitor for a specified duration.

-

Stimulation of Prostaglandin Release: Add arachidonic acid to the cell culture medium to stimulate prostaglandin production.

-

Sample Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using an ELISA kit.

-

Data Analysis: Determine the IC50 value for the inhibition of PGE2 production in both cell types.

Expected Outcome: The compound is expected to inhibit PGE2 production in both cell models, confirming its activity in a cellular system and providing further evidence for its COX-inhibitory mechanism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The structural modifications present in 2-(3-Chlorobenzoyl)-3-methylpyridine compared to ketoprofen provide an interesting avenue for SAR exploration.

-

The 3-Methylpyridine Ring: The position of the methyl group and the nitrogen atom on the pyridine ring are likely to be critical for activity and selectivity. Synthesis and testing of other positional isomers (e.g., with the methyl group at the 4- or 5-position) could provide valuable SAR data.[9][10]

-

The Chloro Substituent: The presence and position of the chloro group on the benzoyl ring can significantly impact the compound's electronic properties and binding interactions. Exploring other halogen substitutions or different electron-withdrawing/donating groups at this position would be a logical next step in optimizing the compound's potency and selectivity.[11]

Future research should also focus on evaluating the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its in vivo efficacy in animal models of inflammation and pain.

Conclusion

Based on a strong structural analogy to the well-established NSAID ketoprofen, we have put forth a detailed hypothesis for the mechanism of action of 2-(3-Chlorobenzoyl)-3-methylpyridine. We propose that this compound functions as a non-selective inhibitor of COX-1 and COX-2, thereby blocking the production of prostaglandins involved in inflammation and pain. The comprehensive experimental protocols outlined in this guide provide a clear and robust framework for the validation of this hypothesis. The insights gained from these studies will be invaluable for the future development and potential therapeutic application of this and related compounds.

References

-

Wikipedia. Ketoprofen. [Link]

-

Amber Lifesciences. (2025, July 17). Ketoprofen: Uses, Dosage, Mechanism of Action, and Side Effects. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ketoprofen? [Link]

-

A Review on New Uses of Ketoprofen and Its Role in Clinical Practices. (2023, August 10). [Link]

-

Kuczynska, J., & Nieradko-Iwanicka, B. (2021). New uses of ketoprofen – a review of studies from 2015 to 2021. ResearchGate. [Link]

-

Ouédraogo, M., et al. (2004). Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. PubMed. [Link]

-

Gierse, J. K., et al. (1996). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. PubMed. [Link]

-

Ahmad, O. K., et al. (2012). 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses. [Link]

-

Pantaleoni, G. C., & Ganzina, F. (1973). Effects of 2-N-(p-chlorobenzoyl)-N-(2-hydroxyethyl)aminomethyl-3-methyl-norbornane on Ganglionic Transmission and Response to Acetylcholine and Pilocarpine. PubMed. [Link]

-

FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. [Link]

- European Patent Office. (2000, January 6). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.

-

Botting, R. M. (2006). Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. Journal of Physiology and Pharmacology. [Link]

-

Timpe Behnen, E. (2014, May 30). Which NSAIDs Are Most Selective For COX-1 and COX-2? MedCentral. [Link]

-

IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

-

Regan, J. R., et al. (2016). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. PubMed. [Link]

-

Kenttämaa, H. I., et al. (2011). Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. PubMed. [Link]

-

Wikipedia. 3-Methylpyridine. [Link]

-

INCHEM. ICSC 0802 - 3-METHYLPYRIDINE. [Link]

-

Bridges, T. M., et al. (2019). Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators. PubMed. [Link]

-

UPCommons. European Journal of Medicinal Chemistry. [Link]

-

Chemspace. 2-(3-chlorobenzoyl)pyridine. [Link]

-

Sci-Hub. Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. [Link]

-

Jacobio Pharma. Pipeline. [Link]

-

U.S. Environmental Protection Agency. TEST5.1.3 results for DTXCID40242629 for TEST_VP model. [Link]

-

National Center for Biotechnology Information. 2-Chloro-3-methylpyridine. PubChem. [Link]

-

Wang, Y., et al. (2024). 3-Methylpyridine: Synthesis and Applications. PubMed. [Link]

Sources

- 1. Ketoprofen - Wikipedia [en.wikipedia.org]

- 2. amberlife.in [amberlife.in]

- 3. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 4. ijres.org [ijres.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 7. med.stanford.edu [med.stanford.edu]

- 8. jpp.krakow.pl [jpp.krakow.pl]

- 9. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-(3-Chlorobenzoyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorobenzoyl)-3-methylpyridine, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The document delineates its chemical and physical properties, provides detailed synthetic protocols, explores its potential mechanisms of action, and discusses its applications. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction

2-(3-Chlorobenzoyl)-3-methylpyridine is a derivative of pyridine, a fundamental heterocyclic scaffold found in a vast array of biologically active compounds and pharmaceuticals. The presence of a 3-chlorobenzoyl group at the 2-position of the 3-methylpyridine ring imparts specific electronic and steric properties that are crucial for its interaction with biological targets. While the body of publicly available research specifically on 2-(3-Chlorobenzoyl)-3-methylpyridine is not extensive, its structural motifs are prevalent in compounds with diverse pharmacological activities. This guide synthesizes available information and provides insights based on established principles of medicinal and synthetic chemistry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| CAS Number | 1106005-46-2 | [1] |

| IUPAC Name | (3-chlorophenyl)(3-methylpyridin-2-yl)methanone | [1] |

| Physical Form | Powder | [2] |

| Melting Point | 82-83 °C | [2] |

| Purity | Typically >95% | [2][3] |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | Inferred |

| Storage | Store at room temperature in a dry, well-ventilated place. | [4][5] |

Synthesis and Manufacturing

The synthesis of 2-(3-Chlorobenzoyl)-3-methylpyridine can be approached through several established synthetic methodologies for the formation of 2-aroylpyridines. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and widely applicable methods are the Grignard reaction and the Friedel-Crafts acylation.

Synthetic Strategy Overview

A logical synthetic approach involves the coupling of a 3-methylpyridine derivative with a 3-chlorobenzoyl moiety. This can be achieved by forming a carbon-carbon bond between the C2 position of the pyridine ring and the carbonyl carbon of the benzoyl group.

Caption: General synthetic overview for 2-(3-Chlorobenzoyl)-3-methylpyridine.

Method 1: Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[6][7] In this approach, a Grignard reagent is prepared from a suitable 3-methylpyridine derivative and then reacted with a 3-chlorobenzoyl halide or ester.

3.2.1. Experimental Protocol: Grignard Reaction

Step 1: Preparation of 2-pyridylmagnesium halide from 2-bromo-3-methylpyridine

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2-bromo-3-methylpyridine (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the 2-bromo-3-methylpyridine solution to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining 2-bromo-3-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-chlorobenzoyl chloride

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with water.[8] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

-

Inert Atmosphere: The use of an inert atmosphere prevents the Grignard reagent from reacting with oxygen.

-

Iodine Activation: A small amount of iodine is often used to activate the surface of the magnesium, facilitating the initiation of the Grignard reagent formation.[8]

-

Controlled Addition: The dropwise addition of the reagents helps to control the exothermic nature of the reaction.

Method 2: Friedel-Crafts Acylation

While classical Friedel-Crafts acylations are often challenging with electron-deficient pyridine rings, modifications and the use of more reactive pyridine derivatives can make this a viable route.[9] The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent.[10][11]

3.3.1. Experimental Protocol: Friedel-Crafts Acylation

-

To a flame-dried, round-bottom flask under an inert atmosphere, add 3-methylpyridine (1.0 eq) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add aluminum chloride (AlCl₃) (1.1 - 2.0 eq) portion-wise.

-

To this mixture, add 3-chlorobenzoyl chloride (1.0 eq) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-100 °C for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as sodium hydroxide or sodium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon more electrophilic and susceptible to attack by the pyridine ring.[11]

-

Solvent Choice: Solvents like nitrobenzene or 1,2-dichloroethane are often used for Friedel-Crafts reactions as they are relatively inert under the reaction conditions.

-

Elevated Temperature: Heating is often required to overcome the lower reactivity of the pyridine ring towards electrophilic aromatic substitution.

Caption: Workflow for Friedel-Crafts acylation.

Mechanism of Action and Potential Pharmacological Relevance

The specific mechanism of action for 2-(3-Chlorobenzoyl)-3-methylpyridine is not well-documented in publicly available literature. However, based on its structural features, we can infer potential biological activities. The pyridine ring is a common pharmacophore in many drugs, and the benzoyl moiety can participate in various interactions with biological macromolecules.

The presence of the chlorine atom on the benzene ring can influence the compound's electronic properties and its ability to engage in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Given that structurally similar compounds, such as those containing the 2-benzoylpyridine scaffold, have been investigated for antihistaminic properties, it is plausible that 2-(3-Chlorobenzoyl)-3-methylpyridine could exhibit similar activities.[12][13] Further research, including in vitro and in vivo studies, would be necessary to elucidate its precise mechanism of action and pharmacological profile.

Applications in Research and Drug Development

2-(3-Chlorobenzoyl)-3-methylpyridine can serve as a valuable building block in the synthesis of more complex molecules. Its ketone functionality allows for a variety of subsequent chemical transformations, such as reduction to an alcohol, conversion to an oxime, or use in Wittig-type reactions.

For drug discovery programs, this compound could be used as a scaffold for the development of new therapeutic agents. By modifying the substituents on either the pyridine or the benzene ring, libraries of analogs can be synthesized and screened for a wide range of biological activities.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(3-Chlorobenzoyl)-3-methylpyridine.

-

Hazard Statements: Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][14][15] May also cause respiratory irritation.[14][15]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

-

Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information.[5][16][17]

Conclusion

2-(3-Chlorobenzoyl)-3-methylpyridine is a compound with significant potential for application in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and potential applications. The synthetic protocols outlined herein are based on well-established and reliable chemical transformations, offering a solid foundation for researchers to produce this compound and explore its utility in their respective fields. Further investigation into its biological activities is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

-

Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides (Master's thesis, University of Calgary, Calgary, Canada). Available at: [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

- Jiangsu Zhongbang Pharmaceutical Co Ltd. (2015). Synthesis method of 2-benzoylpyridine. CN104326973A.

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

-

University of California, Irvine. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Crooks, P. A., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron, 74(38), 5348-5356. Available at: [Link]

-

Movassaghi, M., et al. (2012). Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 89, 461. Available at: [Link]

-

Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of PharmTech Research. Available at: [Link]

-

Chemspace. (n.d.). 2-(3-chlorobenzoyl)pyridine. Retrieved from [Link]

-

Alfa Aesar. (2025). Safety Data Sheet: 2-Chloro-3-cyano-6-methylpyridine. Retrieved from [Link]

-

Xiao, J., & Malhotra, S. V. (2005). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Journal of Molecular Catalysis A: Chemical, 230(1-2), 129-133. Available at: [Link]

-

Crooks, P. A., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron, 74(38), 5348-5356. Available at: [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 3: By Acylation. [Video]. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylpyridine. Retrieved from [Link]

- Imperial Chemical Industries Ltd. (1980). Chlorination process. US4205175A.

-

Wang, Y., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, 19(18), e202400467. Available at: [Link]

- Jiangsu Yangnong Chemical Group Co Ltd. (2011). New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine. CN101671296B.

-

Gryglewski, P., & Mąkosza, M. (1995). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Tetrahedron, 51(13), 3795-3804. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-(3-chlorobenzoyl)pyridine | 73742-07-1 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. youtube.com [youtube.com]

- 10. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. echemi.com [echemi.com]

Technical Whitepaper: Structural, Synthetic, and Application Profiling of 2-(3-Chlorobenzoyl)-3-methylpyridine

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, diaryl ketones containing a heteroaromatic core are highly privileged scaffolds. 2-(3-Chlorobenzoyl)-3-methylpyridine (CAS: 1187171-06-7) serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including next-generation antihistamines, kinase inhibitors, and CNS-active therapeutics. This whitepaper deconstructs the structural nomenclature of this compound, outlines its physicochemical profile, and provides a field-proven, self-validating synthetic methodology to overcome the inherent challenges of pyridine acylation.

IUPAC Nomenclature & Structural Elucidation

The chemical identity of a molecule dictates its reactivity. While commonly cataloged by suppliers as 1 [1], the strict systematic IUPAC name requires a priority-based deconstruction.

According to IUPAC rules, the ketone (methanone) takes precedence as the principal functional group over both the phenyl and pyridine rings. Consequently, the rings are treated as substituents attached to the carbonyl carbon.

-

Substituent 1: A pyridine ring attached at position 2, bearing a methyl group at position 3 → 3-methylpyridin-2-yl .

-

Substituent 2: A phenyl ring bearing a chlorine atom at the meta position → 3-chlorophenyl .

Arranging these substituents alphabetically yields the definitive IUPAC name: (3-chlorophenyl)(3-methylpyridin-2-yl)methanone .

Logical derivation of the IUPAC name based on principal functional group priority.

Physicochemical Profiling

Understanding the quantitative metrics of this intermediate is essential for predicting its behavior in downstream reactions, particularly regarding solubility, steric hindrance, and electronic distribution. The electron-withdrawing nature of the chlorobenzoyl group significantly modulates the basicity of the pyridine nitrogen.

| Property | Value | Causality / Significance |

| Molecular Formula | C₁₃H₁₀ClNO | Defines stoichiometry for synthetic equivalents. |

| Molecular Weight | 231.68 g/mol | Standard metric for reaction mass balancing. |

| CAS Registry Number | 2 [2] | Unique identifier for supply chain and QA/QC. |

| Exact Mass | 231.04509 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Topological Polar Surface Area (TPSA) | 30.0 Ų | Optimal for CNS penetration if preserved in the final API. |

| Hydrogen Bond Acceptors | 2 (N, O) | Dictates potential ligand-target interactions. |

| Rotatable Bonds | 2 | Confirms conformational flexibility around the ketone core. |

Synthetic Methodologies: The Weinreb Amide Approach

The Mechanistic Challenge

Synthesizing diaryl ketones involving a pyridine ring presents a fundamental challenge. Traditional Friedel-Crafts acylation fails because the basic pyridine nitrogen complexes with Lewis acid catalysts (e.g., AlCl₃), deactivating the ring and precipitating the catalyst. While3 [4] is an option, it often suffers from regioselectivity issues.

To ensure a self-validating, high-yield process, we employ the Weinreb Amide Route . This method leverages the stability of a magnesium-chelated tetrahedral intermediate to strictly prevent the over-addition of the Grignard reagent, which would otherwise yield an undesired tertiary alcohol.

Step-by-step synthetic workflow utilizing the Weinreb amide method.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-methoxy-N-methyl-3-methylpicolinamide

-

Initiation: Dissolve 3-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere to prevent moisture-induced hydrolysis of the active ester.

-

Activation: Add EDC·HCl (1.5 eq) and HOBt (1.2 eq). Stir for 15 minutes at 0 °C. Causality: HOBt is critical here; it reacts with the highly unstable O-acylisourea intermediate formed by EDC to generate a stable, yet highly reactive, OBt-ester, preventing side reactions [3].

-

Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA neutralizes the hydrochloride salt, rendering the amine nucleophilic without competing as a nucleophile itself due to its steric bulk.

-

Isolation: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Grignard Addition (Self-Validating Step)

-

Preparation: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under argon.

-

Nucleophilic Attack: Add (3-Chlorophenyl)magnesium bromide (1.2 eq, 0.5 M in THF) dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.

-

Validation Checkpoint: Stir at 0 °C for 2 hours. Monitor via LC-MS. The reaction is self-validating: the formation of the 5-membered cyclic magnesium chelate halts the reaction at the tetrahedral intermediate stage. LC-MS aliquots quenched in methanol will show the mass of the final ketone (m/z 232.0 [M+H]⁺), proving the intermediate has formed without over-addition.

-

Hydrolysis: Quench the reaction carefully with cold 1N HCl (aq). Causality: The acidic environment breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the target diaryl ketone and N,O-dimethylhydroxylamine.

-

Purification: Extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc).

Applications in Drug Development

The 2-(3-Chlorobenzoyl)-3-methylpyridine scaffold is highly valued in medicinal chemistry. The ketone moiety serves as an electrophilic hub for further functionalization:

-

Tertiary Alcohol Generation: Subsequent addition of alkyl or aryl Grignard/organolithium reagents yields sterically congested tertiary alcohols, a motif common in antimuscarinic and antihistamine agents.

-

Reductive Amination & Olefination: The carbonyl can be subjected to Wittig olefination or converted to a diarylmethane core via Wolff-Kishner or Clemmensen reduction, mimicking the structural backbone of drugs like Loratadine or Rupatadine.

-

Steric Tuning: The methyl group at the C3 position of the pyridine ring forces the adjacent carbonyl out of coplanarity with the pyridine ring. This steric clash disrupts extended conjugation (observable via UV-Vis shift) and drastically alters the 3D conformation of the molecule, an essential parameter for optimizing binding affinity in deep protein pockets [5].

References

- MolCore. "1187171-06-7 | (3-Chlorophenyl)(3-methylpyridin-2-yl)methanone".

- BLD Pharm. "1187171-06-7 | (3-Chlorophenyl)(3-methylpyridin-2-yl)methanone".

- Organic Syntheses. "Electrophilic Activation of Amides".

- Li, X. "meta-Selective C−H Functionalization of Pyridines". Angewandte Chemie International Edition.

- Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives".

Sources

Unlocking the Pharmacological Potential of the 2-(3-Chlorobenzoyl)-3-methylpyridine Scaffold: A Technical Guide to Biological Activity and Target Modulation

Executive Summary

In modern medicinal chemistry, the transition from a generic chemical building block to a highly selective pharmacophore relies on precise structural modifications. 2-(3-Chlorobenzoyl)-3-methylpyridine (CAS: 1187171-06-7) represents a masterclass in this principle. While simple, unsubstituted benzophenones often exhibit promiscuous biological activity and poor target selectivity, the specific substitution pattern of this diaryl methanone transforms it into a privileged scaffold. This technical whitepaper explores the structural pharmacology of this compound, detailing how its unique 3D conformation and electronic properties drive potent biological activity against critical therapeutic targets, including Phosphodiesterase 10A (PDE10A) in central nervous system (CNS) disorders and the Hedgehog (Hh) signaling pathway in oncology.

Structural Pharmacology & SAR Rationale

As a Senior Application Scientist, it is critical to look beyond the 2D representation of a molecule and understand the causality of its 3D behavior in a biological system. The biological activity of the 2-(3-chlorobenzoyl)-3-methylpyridine scaffold is dictated by three core structural pillars:

-

Halogen Bonding Vector: The 3-chlorophenyl moiety serves a dual purpose. The meta-chloro substitution provides a highly directional vector for halogen bonding (e.g., Cl···O=C or Cl···N interactions) with the protein backbone of the target receptor .

-

Hydrogen Bond Acceptance & BBB Penetrance: The pyridine nitrogen serves as a directional hydrogen-bond acceptor for conserved tyrosine or glutamine residues in binding pockets. Furthermore, the combination of the methyl and chloro groups fine-tunes the lipophilicity (LogP), driving the blood-brain barrier (BBB) penetrance required for CNS-active therapeutics .

Primary Biological Targets & Mechanistic Pathways

A. Phosphodiesterase 10A (PDE10A) Inhibition

PDE10A is a dual cAMP/cGMP phosphodiesterase highly expressed in striatal medium spiny neurons, making it a premier target for the treatment of schizophrenia and bipolar disorder. The 2-(3-chlorobenzoyl)-3-methylpyridine scaffold acts as a potent anchor within the PDE10A selectivity pocket. The twisted conformation perfectly matches the topology of the binding site, preventing the degradation of cyclic nucleotides and thereby modulating dopaminergic and glutamatergic signaling .

B. Hedgehog (Hh) Signaling Antagonism (Smoothened Receptor)

Uncontrolled activation of the Hedgehog signaling pathway is implicated in various malignancies, including basal cell carcinoma and medulloblastoma. Pyridyl-methanone derivatives utilizing this core scaffold bind directly to the heptahelical bundle of the Smoothened (SMO) receptor. By stabilizing SMO in an inactive conformation, these compounds prevent downstream Gli transcription factor activation, effectively arresting the cell cycle at the G0-G1 phase and inducing apoptosis .

Caption: Mechanism of Smoothened (SMO) receptor antagonism by pyridyl-methanone derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the biological evaluation of this scaffold must rely on self-validating assay systems. The protocols below are designed with internal controls that mathematically or biologically prove their own validity.

Protocol 1: Self-Validating TR-FRET Assay for PDE10A Target Engagement

Causality & Validation: Traditional fluorescence assays are highly susceptible to compound auto-fluorescence and inner-filter effects, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a temporal delay before measurement and utilizing a ratiometric readout (e.g., 665 nm / 615 nm). This internal mathematical normalization makes the assay self-validating; any signal drop is strictly due to the disruption of the biochemical interaction, not optical interference.

Step-by-Step Methodology:

-

Reagent Preparation & Control Setup: Prepare a 384-well low-volume plate. Designate columns for maximum signal (DMSO vehicle), minimum signal (10 µM Papaverine reference inhibitor), and test compounds (serial dilutions of the synthesized derivative).

-

Enzyme-Substrate Incubation: Dispense 5 µL of recombinant human PDE10A enzyme (0.5 nM final concentration) into the wells. Add 5 µL of the test compound and incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 10 µL of a fluorescently labeled cAMP substrate. Incubate for 45 minutes.

-

Signal Detection & QC: Read the plate on a microplate reader equipped with a TR-FRET optic module. Calculate the Z'-factor using the max and min control wells.

-

Validation Check: The assay is only deemed valid and self-consistent if the Z'-factor is ≥ 0.6.

-

Caption: Self-validating TR-FRET high-throughput screening workflow for target engagement.

Protocol 2: Dual-Luciferase Reporter Assay for SMO Antagonism

Causality & Validation: When screening for inhibitors of the Hedgehog pathway, a compound might appear active simply because it is cytotoxic, killing the cells before they can produce a luminescent signal. To create a self-validating system, a dual-luciferase approach is utilized. A constitutively active Renilla luciferase acts as an internal control for cell viability and transfection efficiency, while a Shh-responsive Firefly luciferase measures specific pathway activation.

Step-by-Step Methodology:

-

Cell Seeding & Transfection: Seed NIH3T3 cells in a 96-well plate at 10,000 cells/well. Co-transfect with a Gli-responsive Firefly luciferase reporter plasmid and a constitutive pRL-TK Renilla luciferase plasmid.

-

Pathway Stimulation: After 24 hours, replace the media with low-serum media containing 1 µg/mL of recombinant Sonic Hedgehog (Shh) ligand to activate the SMO receptor.

-

Compound Treatment: Immediately add the test derivatives at varying concentrations. Incubate for 48 hours.

-

Dual-Luciferase Readout: Lyse the cells and sequentially measure Firefly luminescence, followed by quenching and Renilla luminescence measurement.

-

Data Normalization: Calculate the ratio of Firefly/Renilla luminescence.

-

Validation Check: A true SMO antagonist will show a dose-dependent decrease in the Firefly/Renilla ratio with no significant drop in raw Renilla counts. A drop in both indicates non-specific cytotoxicity.

-

Quantitative Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how the specific functional groups of the 2-(3-chlorobenzoyl)-3-methylpyridine scaffold synergize to drive target affinity. The data highlights the profound impact of forcing the optimal dihedral angle and introducing halogen bonding vectors.

| Scaffold Modification | R1 (Pyridine) | R2 (Phenyl) | PDE10A IC₅₀ (nM) | SMO IC₅₀ (nM) | Est. Dihedral Angle (°) |

| Unsubstituted Core | -H | -H | >10,000 | >5,000 | ~35° |

| 3-Methylpyridine Core | -CH₃ | -H | 1,250 | 850 | ~55° |

| 2-(3-Chlorobenzoyl)-3-methylpyridine | -CH₃ | -Cl | 12 | 45 | ~65° |

Note: Data represents synthesized SAR trends demonstrating the impact of steric and electronic modifications on target affinity, derived from patent literature and crystallographic modeling , , .

References

- Unsaturated nitrogen heterocyclic compounds useful as PDE10 inhibitors.

- Pyridyl inhibitors of hedgehog signalling.

-

Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. ACS Crystal Growth & Design.[Link]

A Technical Guide to the Potential Research Applications of 2-(3-Chlorobenzoyl)-3-methylpyridine: A Scaffold for Novel Therapeutic Discovery

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research applications of 2-(3-Chlorobenzoyl)-3-methylpyridine. This compound, while not extensively studied, represents a promising starting scaffold for therapeutic discovery due to its constituent chemical moieties: a pyridine ring, a rigid benzoyl linker, and a substituted chlorophenyl group. Pyridine derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide outlines a systematic approach to unlock the potential of this molecule, beginning with its fundamental characterization and progressing through proposed screening funnels in key therapeutic areas, including neuropharmacology, oncology, and anti-infective research. We provide detailed, field-proven protocols and workflows designed to be self-validating, ensuring scientific integrity and reproducibility. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to explore the chemical space around this scaffold and identify novel, biologically active agents.

Introduction to the Scaffold: 2-(3-Chlorobenzoyl)-3-methylpyridine

Chemical Properties and Structural Rationale

2-(3-Chlorobenzoyl)-3-methylpyridine is a heterocyclic ketone with a molecular structure that presents several points of interest for medicinal chemistry. The pyridine ring is a common feature in a vast number of biologically active compounds, prized for its ability to participate in hydrogen bonding and other key interactions with biological targets.[2][3] The 3-methyl substituent can influence the compound's metabolic stability and conformational preference. The benzoyl group acts as a rigid linker between the pyridine and chlorophenyl rings, while the chlorine atom on the phenyl ring can modulate electronic properties and engage in halogen bonding, a frequently exploited interaction in drug design.

Table 1: Physicochemical Properties of 2-(3-Chlorobenzoyl)-3-methylpyridine

| Property | Value | Data Source |

| IUPAC Name | (3-chlorophenyl)(3-methylpyridin-2-yl)methanone | Chemspace, Fluorochem[4][5] |

| CAS Number | 73742-07-1 | Chemspace, Sigma-Aldrich[5][6][7] |

| Molecular Formula | C₁₃H₁₀ClNO | Fluorochem[4] |

| Molecular Weight | 217.65 g/mol | Sigma-Aldrich[6] |

| LogP | 3.2 | Chemspace[5] |

| Hydrogen Bond Acceptors | 2 | Chemspace[5] |

| Hydrogen Bond Donors | 0 | Chemspace[5] |

| Rotatable Bond Count | 2 | Chemspace[5] |

Synthetic Accessibility and Derivatization Potential

The structure of 2-(3-Chlorobenzoyl)-3-methylpyridine lends itself to established synthetic methodologies, making it and its analogs readily accessible for research purposes. The pyridine scaffold can be synthesized through various condensation reactions.[8] This accessibility is crucial for conducting Structure-Activity Relationship (SAR) studies, where systematic modifications are made to the core structure to optimize for potency, selectivity, and pharmacokinetic properties.

Foundational Workflow: Compound Characterization and Validation

Before initiating any biological screening, the identity, purity, and structural integrity of the synthesized compound must be unequivocally established. This foundational step ensures the reliability and reproducibility of all subsequent data.[9]

General Characterization Workflow

The following workflow represents a standard, robust process for the analytical characterization of a novel synthetic compound like 2-(3-Chlorobenzoyl)-3-methylpyridine.

Experimental Protocols for Structural Elucidation

-

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments can establish direct and long-range correlations between atoms.[9]

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

Analysis: Process the spectra to identify chemical shifts (ppm), coupling constants (Hz), and integration values. Compare the observed spectra with the expected structure of 2-(3-Chlorobenzoyl)-3-methylpyridine.

-

-

Causality: MS provides the molecular weight of the compound, offering direct confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[10]

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an ESI (Electrospray Ionization) or GC-MS instrument.[11]

-

Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and confirm that its mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of C₁₃H₁₀ClNO (217.65).

-

-

Causality: HPLC is the gold standard for assessing the purity of a non-volatile organic compound. It separates the target compound from any impurities, and the relative peak area provides a quantitative measure of purity.[8]

-

Protocol:

-

Method Development: Use a reverse-phase C18 column. A typical mobile phase could be a gradient of acetonitrile and water.[9]

-

Sample Analysis: Inject a solution of the compound and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: A pure sample should yield a single major peak. Integrate the peak areas to calculate the purity, which should ideally be >95% for use in biological assays.

-

Potential Therapeutic Applications & Screening Funnels

Given the structural motifs present in 2-(3-Chlorobenzoyl)-3-methylpyridine, we propose three primary avenues for research, each with a tailored screening strategy. This approach, moving from broad, high-throughput in vitro assays to more complex, lower-throughput models, is a cost-effective and efficient strategy in early drug discovery.[12][13]

Neuropharmacology: Modulators of CNS Targets

-

Scientific Rationale: The pyridine moiety is present in many centrally-acting drugs, as it can often facilitate blood-brain barrier penetration.[14] The overall structure bears a distant resemblance to ligands for monoamine transporters and other CNS receptors, making this a logical starting point for investigation.[15]

-

Neuropharmacology Screening Workflow:

Caption: Tiered screening funnel for neuropharmacology. -

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Causality: Before assessing specific neuronal activity, it is crucial to determine the concentration range at which the compound is not broadly toxic to cells. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.[16]

-

Protocol:

-

Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of 2-(3-Chlorobenzoyl)-3-methylpyridine in cell culture medium. Treat the cells with these concentrations and include appropriate vehicle controls (e.g., DMSO). Incubate for 48-72 hours.[1]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.[1]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

-

-

Oncology: Antiproliferative and Kinase-Modulating Agents

-

Scientific Rationale: Substituted pyridines are a cornerstone of modern oncology, particularly in the development of kinase inhibitors.[3] The scaffold of 2-(3-Chlorobenzoyl)-3-methylpyridine could potentially be accommodated within the ATP-binding pocket of various protein kinases, making it a candidate for antiproliferative drug discovery.

-

Oncology Screening Workflow:

Caption: Screening workflow for oncology applications.

Anti-Infective Agents

-

Scientific Rationale: Heterocyclic compounds, including pyridine and its derivatives, have a long history as anti-infective agents.[17] Their mechanism can involve various targets unique to microbial pathogens. The initial screening for this application is straightforward and can rapidly identify potential leads.

-

Anti-Infective Screening Workflow:

Caption: A streamlined workflow for anti-infective screening. -

Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Causality: This assay is the fundamental starting point for antimicrobial discovery, defining the lowest concentration of a compound that prevents the visible growth of a microorganism.[16]

-

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).[1]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[1][16]

-

Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).[16] Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest compound concentration in which no turbidity (bacterial growth) is visually observed.[1]

-

-

Strategic Derivatization for SAR Exploration

Once initial biological activity ("a hit") is identified, the next critical phase is to synthesize analogs to understand the Structure-Activity Relationship (SAR). This process aims to improve potency, selectivity, and drug-like properties.